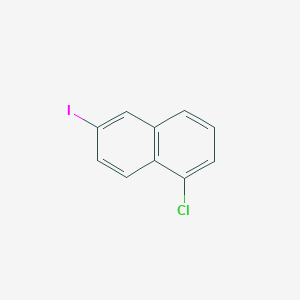
1-Chloro-6-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-6-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom
Vorbereitungsmethoden
1-Chloro-6-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-chloronaphthalene, an iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically requires a solvent like acetic acid and is conducted at elevated temperatures to ensure complete halogenation.
Industrial production methods may involve similar halogenation processes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
1-Chloro-6-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols. These reactions often require a catalyst like palladium and are conducted under mild conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions, where it reacts with boronic acids or organostannanes, respectively, to form carbon-carbon bonds. These reactions are typically catalyzed by palladium and require a base such as potassium carbonate.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form dihydronaphthalenes, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-6-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism by which 1-Chloro-6-iodonaphthalene exerts its effects depends on the specific reaction or application. In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-6-iodonaphthalene can be compared to other halogenated naphthalenes, such as:
1-Chloro-8-iodonaphthalene: Similar in structure but with the iodine atom at the 8-position instead of the 6-position.
1-Iodonaphthalene: Lacks the chlorine atom, making it less versatile in certain reactions.
1-Bromo-6-iodonaphthalene: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its dual halogenation, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C10H6ClI |
|---|---|
Molekulargewicht |
288.51 g/mol |
IUPAC-Name |
1-chloro-6-iodonaphthalene |
InChI |
InChI=1S/C10H6ClI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |
InChI-Schlüssel |
FPYFKVLIVGREHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)



![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)

